![molecular formula C15H17FN2OS B2987104 6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 439112-14-8](/img/structure/B2987104.png)
6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidinone derivative, which means it contains a pyrimidinone ring - a six-membered ring with two nitrogen atoms and a carbonyl group. It also has a tert-butyl group, a fluorobenzyl group, and a sulfanyl group attached to it. The presence of these groups could give the compound unique properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be largely defined by the pyrimidinone ring. The electronegativity of the nitrogen and oxygen atoms in the ring would create areas of high electron density. The tert-butyl group is a bulky group that could affect the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrimidinone ring and the various substituents. For example, the lone pair of electrons on the sulfur atom of the sulfanyl group could potentially make it a good nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of a fluorine atom could increase its stability and lipophilicity .Scientific Research Applications
Bosentan Monohydrate Structural Analysis
Research on compounds like bosentan monohydrate, which shares structural similarities with pyrimidinone derivatives, indicates the importance of detailed structural analysis in understanding compound stability and interactions. The study of bosentan monohydrate's crystal packing and hydrogen bonding patterns offers insights into the design of molecules with specific physical and chemical properties (Kaur et al., 2012).
Stereoselective Synthesis for Medicinal Chemistry
Stereoselective synthesis of fluorinated amino acid derivatives and their incorporation into pyrimidinones highlights the compound's relevance in developing peptidomimetics and drug molecules. This approach is crucial for creating compounds with targeted biological activities and optimizing drug properties (Yoshinari et al., 2011).
Cytotoxic Activity of Derivatives
The synthesis and evaluation of cytotoxic activities of various derivatives, including pyrimidinone-related structures, emphasize the potential for developing new anticancer agents. Understanding the structural factors that influence cytotoxicity against cancer cells can guide the design of more effective therapeutic agents (Vorona et al., 2009).
Polyimides Derived from tert-Butylbenzene
The development of polyimides using novel diamines, including those related to tert-butyl-substituted compounds, illustrates the importance of such structures in creating materials with desirable mechanical and thermal properties. These findings have implications for the development of high-performance polymers for various industrial applications (Liaw & Liaw, 1996).
Strong Dimerization via Hydrogen Bonding
The study of ureidopyrimidones and their dimerization behavior through hydrogen bonding underscores the significance of molecular design in supramolecular chemistry. This research has potential applications in developing novel materials and chemical sensors based on the controlled assembly of molecules (Beijer et al., 1998).
Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The fluorobenzyl group might help the compound pass through biological membranes, as fluorine is often used in drug design for this purpose .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-tert-butyl-2-[(3-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c1-15(2,3)12-8-13(19)18-14(17-12)20-9-10-5-4-6-11(16)7-10/h4-8H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSJSDUYZUOJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)
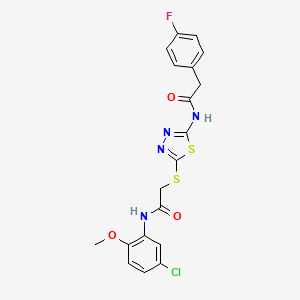
![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)
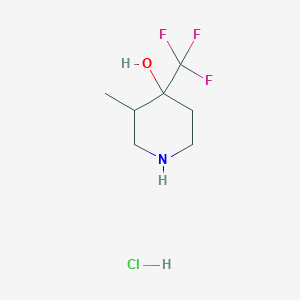
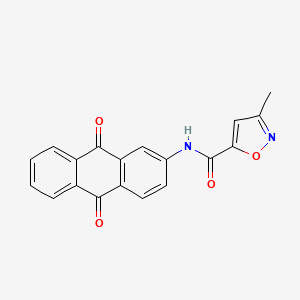
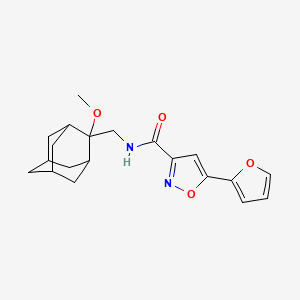

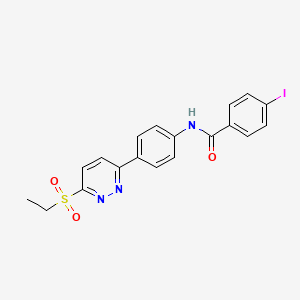
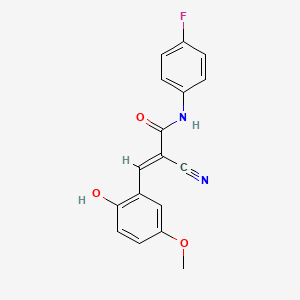
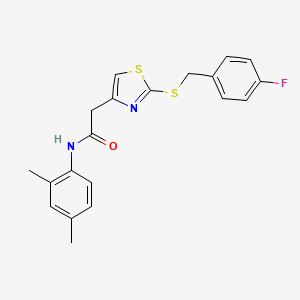
![N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2987038.png)
![1-[4-[(2-Chlorophenyl)-phenylmethyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2987039.png)
![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)
